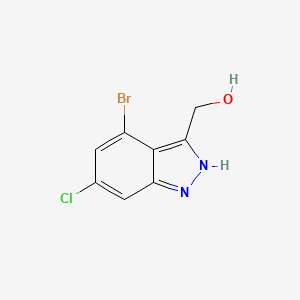

(4-Bromo-6-chloro-1H-indazol-3-yl)methanol

Description

Overview of the Indazole Heterocyclic System in Chemical Research

Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govpnrjournal.com This nitrogen-containing scaffold can exist in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and, therefore, predominant. nih.gov While derivatives of indazole are rarely found in nature, they have garnered significant attention from chemists due to their wide-ranging applications. nih.govpnrjournal.com

The indazole ring system is a cornerstone in medicinal chemistry and materials science. pnrjournal.comresearchgate.net Its rigid structure and ability to participate in hydrogen bonding make it a privileged pharmacophore—a molecular framework that is often found in biologically active compounds. pnrjournal.com Indazoles are known to undergo a variety of chemical transformations, including electrophilic substitution reactions such as halogenation and nitration, which allows for the synthesis of a diverse array of derivatives. chemicalbook.com

Significance of Functionalized Indazoles in Organic Synthesis and Chemical Biology

The strategic placement of functional groups on the indazole core is crucial for modulating its chemical and biological properties. These functionalized derivatives are pivotal in both organic synthesis and chemical biology, serving as versatile building blocks for more complex molecules. chim.itnih.gov The introduction of substituents can dramatically alter the electronic properties and steric profile of the indazole system, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net

Indazole-containing compounds have been successfully developed into drugs with activities including anti-inflammatory, antibacterial, anti-HIV, and notably, anticancer effects. nih.govresearchgate.net For instance, several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole scaffold and are used in cancer therapy. pnrjournal.comnih.gov

Modern synthetic methodologies, including transition-metal-catalyzed C-H bond functionalization, have further expanded the toolkit for creating diverse indazole derivatives. nih.govnih.gov These advanced techniques allow for the direct and regioselective introduction of various groups onto the indazole ring, facilitating the efficient construction of compound libraries for drug discovery and chemical biology research. chim.it Functionalization at the C3-position, in particular, has been extensively studied for generating novel molecular architectures. chim.it

Specific Focus: (4-Bromo-6-chloro-1H-indazol-3-yl)methanol as a Research Target

This compound is a specific, multiply-functionalized indazole derivative. While it is commercially available, indicating its use in synthesis, it is not yet the subject of extensive published research in its own right. bldpharm.com Its primary significance lies in its potential as a versatile intermediate for the synthesis of more complex chemical entities.

The structure of this compound is notable for several reactive sites that make it a valuable research tool:

Halogen Substituents: The presence of both a bromine atom at the 4-position and a chlorine atom at the 6-position provides two distinct handles for further chemical modification. These halogens can be readily used in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of aryl, alkyl, or other functional groups. chim.it

Methanol (B129727) Group at C3: The hydroxymethyl (-CH₂OH) group at the 3-position is a key functional handle. It can be oxidized to form the corresponding aldehyde or carboxylic acid, which are precursors to a wide range of other functionalities like amides, esters, and other heterocycles. Alternatively, it can undergo etherification or esterification reactions.

Indazole Core: The inherent properties of the indazole ring itself offer sites for N-alkylation or N-arylation, further increasing the structural diversity that can be generated from this single starting material. chemicalbook.com

Given these features, this compound serves as an ideal starting point for creating libraries of novel, highly substituted indazole derivatives. Researchers in medicinal chemistry can utilize this compound to systematically explore the structure-activity relationships (SAR) of new indazole-based compounds, aiming to develop potent and selective inhibitors for various biological targets, such as protein kinases. nih.govmdpi.com

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-6-chloro-2H-indazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O/c9-5-1-4(10)2-6-8(5)7(3-13)12-11-6/h1-2,13H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAALDVWTFGWCBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)CO)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 Chloro 1h Indazol 3 Yl Methanol and Its Halo Indazole Methanol Analogues

Strategies for the Construction of the Indazole Core

The formation of the indazole ring system, also known as benzopyrazole, is achievable through numerous synthetic pathways. These can be broadly categorized into classical cyclization reactions, which have been refined over time, and modern transition metal-catalyzed processes that offer high efficiency and selectivity.

Classical and Contemporary Cyclization Reactions for Benzopyrazole Formation

Cyclization reactions are fundamental to the synthesis of the indazole nucleus. These methods typically involve the formation of a key N-N bond and subsequent ring closure to furnish the bicyclic system.

Reductive cyclization is a powerful strategy for synthesizing nitrogen-containing heterocycles from nitroaromatic compounds. The Cadogan reaction, a classic example, involves the deoxygenative cyclization of an ortho-substituted nitroarene using a trivalent phosphorus reagent, such as a trialkyl phosphite (B83602) or phosphine (B1218219). nih.gov This reaction is believed to proceed through a nitrene intermediate generated by the deoxygenation of the nitro group.

This methodology has been adapted for the synthesis of 2H-indazoles. For instance, a one-pot procedure involves the initial condensation of an o-nitrobenzaldehyde with an aniline (B41778) or an aliphatic amine, followed by reductive cyclization of the resulting o-imino-nitrobenzene substrate with tri-n-butylphosphine. acs.org This approach provides a direct route to N2-substituted indazoles under relatively mild conditions. acs.org More recent advancements have introduced catalytic versions of the Cadogan reaction, utilizing a P(III)/P(V)=O redox cycle to reduce the amount of phosphine reagent required. nih.gov

Another reductive cyclization approach involves the conversion of o-nitro-ketoximes to 1H-indazoles. This transformation can be catalyzed by Group 8 metal carbonyl complexes, such as [Cp*Fe(CO)2]2, using carbon monoxide as the reductant. semanticscholar.org This method proceeds under neutral conditions and is compatible with various functional groups. semanticscholar.org

Intramolecular annulation provides another versatile pathway to the indazole core. These reactions involve the formation of the heterocyclic ring through the cyclization of a pre-functionalized linear precursor. A notable example is the iodine-mediated intramolecular oxidative annulation of o-alkylazoarenes to produce indazoles. caribjscitech.com

Transition metals can also facilitate intramolecular annulation. For example, the reaction of 2-halophenyl acetylenes with hydrazines can lead to 2H-indazoles through a domino sequence involving a regioselective coupling followed by an intramolecular hydroamination. capes.gov.br

Transition Metal-Catalyzed Syntheses of Indazoles

The use of transition metal catalysts has revolutionized the synthesis of indazoles, enabling reactions with high levels of efficiency, regioselectivity, and functional group tolerance. benthamdirect.comresearchgate.net These methods often rely on C-H activation, cross-coupling reactions, or cascade processes to construct the indazole ring in a single step. mdpi.com

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming the indazole scaffold is extensive. researchgate.net One prominent strategy is the intramolecular C-N bond formation via amination. For example, the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones can be effectively catalyzed by palladium complexes with chelating phosphine ligands like BINAP or DPEphos. acs.org

The Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming method, has also been employed in the synthesis of indazole derivatives. rsc.org This typically involves coupling a halogenated indazole precursor with a boronic acid. rsc.org Furthermore, palladium-catalyzed direct C-H functionalization has emerged as a step-economical approach. For instance, the direct arylation at the C3 position of the 1H-indazole ring can be achieved using a palladium catalyst, even in aqueous media. mdpi.com Oxidative alkenylation at the C3 position has also been successfully demonstrated using a Pd(OAc)2 catalyst. nih.gov

Besides palladium, several other transition metals have proven effective in catalyzing indazole synthesis.

Rhodium: Rhodium(III) catalysis, often in conjunction with a copper co-catalyst, is particularly effective for indazole synthesis via C-H activation and annulation. nih.gov For example, substituted 1H-indazoles can be prepared from the reaction of ethyl benzimidates with nitrosobenzenes through a sequential C-H activation and intramolecular cascade annulation. nih.gov Another elegant approach involves the Rh(III)-catalyzed reaction of azobenzenes with aldehydes, where the azo moiety acts as an internal directing group to facilitate C-H activation and subsequent cyclization to form N-aryl-2H-indazoles. acs.org

Copper: Copper catalysts are not only used as co-catalysts but can also independently promote indazole formation. A copper-catalyzed intramolecular amination reaction provides a route to a variety of multi-substituted 2H-indazoles from readily available starting materials under mild conditions. acs.org

Cobalt: Cost-effective cobalt catalysts have been developed for the synthesis of N-aryl-2H-indazoles. An air-stable cationic Co(III) catalyst enables the convergent, one-step synthesis of these compounds through C-H bond additions to aldehydes followed by in-situ cyclization and aromatization. nih.gov

Iron: As mentioned previously, iron carbonyl complexes can catalyze the reductive cyclization of o-nitro-ketoximes to form 1H-indazoles. semanticscholar.org

The synthesis of the specifically substituted target, (4-Bromo-6-chloro-1H-indazol-3-yl)methanol, would likely involve the initial construction of the 4-bromo-6-chloro-1H-indazole core using one of the aforementioned strategies. For instance, a multi-step synthesis starting from a suitably substituted aniline or benzonitrile (B105546) could be employed. nih.gov Following the formation of the di-halogenated indazole ring, a functional group would need to be introduced at the C3 position, which could then be converted to the methanol (B129727) group. The synthesis of precursors like 6-fluoro-1H-indazole-3-carbaldehyde suggests that introducing a formyl group at C3 is feasible, which can then be readily reduced to the desired hydroxymethyl group. researchgate.net

Photochemical and Photo-Redox Catalytic Routes for Indazole Synthesis

The synthesis of the indazole heterocyclic system, a crucial scaffold in medicinal chemistry, can be achieved through innovative photochemical and photo-redox catalytic methods. These strategies leverage light energy to initiate chemical reactions, often under mild conditions and without the need for harsh reagents. nih.govnih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for constructing the indazole core. One notable method involves the ruthenium-catalyzed intramolecular formation of the N–N bond. ucdavis.edu For instance, 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines can be converted into indazolo[2,3-a]quinoline derivatives in moderate to good yields under visible light irradiation. ucdavis.edu This process highlights the capacity of photoredox catalysis to forge the critical N-N bond that defines the indazole ring.

Dual catalytic systems also play a role in indazole synthesis. A combination of gold catalysis and photoredox catalysis, using a ruthenium photocatalyst, can promote the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. nih.govorganic-chemistry.org This transformation proceeds via hydroamination of the alkyne and involves C-N bond formation. nih.gov Control experiments have shown that both the gold catalyst and blue LED light are essential for this reaction, demonstrating a synergistic effect between the two catalytic cycles. nih.govorganic-chemistry.org

Furthermore, metal-free photochemical approaches have been developed. The 2H-indazole skeleton can be synthesized from 2-(ethynyl)aryltriazenes under visible-light irradiation at room temperature, proceeding through an electron donor-acceptor (EDA) complex without an external photocatalyst. mit.edu It is also noteworthy that photochemical methods can be used to modify the indazole core itself, such as in the conversion of indazoles into benzimidazoles, which proceeds through excited-state tautomerization and rearrangement. semanticscholar.orgrsc.orggoogle.com

Regioselective Introduction of Halogen Substituents (Bromine and Chlorine) on the Indazole Ring System

The biological activity of indazole derivatives is often highly dependent on the position of halogen substituents. Therefore, the regioselective introduction of bromine and chlorine onto the indazole ring is a critical aspect of synthesizing molecules like this compound.

Direct Halogenation Strategies for Indazoles

Direct C-H halogenation is a highly desirable and atom-economical method for synthesizing halogenated indazoles. nih.gov A variety of reagents and conditions have been developed to achieve regioselective bromination and chlorination.

N-Halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are widely used for the regioselective halogenation of the indazole system. chemrxiv.org Metal-free methods employing NBS and NCS have been reported for the direct halogenation of 2H-indazoles, allowing for the selective synthesis of mono-, poly-, and hetero-halogenated products by adjusting reaction conditions. google.com For example, mono-bromination of 2-phenyl-2H-indazole with NBS can achieve yields as high as 98%. google.com The C3 position is often the most reactive site for electrophilic substitution. chemrxiv.orgnih.gov An efficient, ultrasound-assisted bromination of indazoles at the C3 position has been demonstrated using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov

The choice of solvent and base can also direct the regioselectivity. For instance, direct bromination of 4-substituted NH-free indazoles with NBS in acetonitrile (B52724) can lead to regioselective C7 bromination. bldpharm.com Using two equivalents of NBS can result in the 5,7-dibrominated product without bromination at the C3 position. bldpharm.com

The table below summarizes common conditions for the direct halogenation of indazoles.

| Halogen | Reagent(s) | Position(s) | Typical Conditions | Ref. |

| Bromine | NBS | C3 | EtOH, 50 °C | google.com |

| Bromine | NBS | C7, C5/C7 | MeCN, rt | bldpharm.com |

| Bromine | DBDMH | C3 | EtOH, 40 °C, Ultrasound | nih.gov |

| Bromine | Br₂ | C3 | Acetic Acid or DMF | chemrxiv.orgnih.gov |

| Chlorine | NCS | C3 | H₂O, 95 °C | google.com |

| Chlorine | NaOCl | C3 | Acidic medium | eurekaselect.com |

Synthesis from Pre-functionalized Aromatic Precursors

An alternative to direct halogenation of the indazole core is to construct the ring from aromatic precursors that already bear the required halogen substituents. This multi-step approach offers precise control over the final substitution pattern.

A practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, starts from the inexpensive 2,6-dichlorobenzonitrile. semanticscholar.orgchemrxiv.org The synthesis involves a regioselective bromination of the pre-functionalized starting material, followed by heterocycle formation with hydrazine (B178648) to yield the desired product. semanticscholar.orgchemrxiv.org Similarly, the synthesis of 5-bromo-1H-indazol-3-amine can begin with 5-bromo-2-fluorobenzonitrile, which is refluxed with hydrazine hydrate (B1144303) to form the indazole ring. beilstein-journals.org

For the specific 4-bromo-6-chloro substitution pattern, a synthesis can commence from 2-fluoroaniline. The process involves sequential chlorination with NCS, followed by bromination with NBS to yield 2-bromo-4-chloro-6-fluoroaniline. This di-halogenated aniline then undergoes diazotization and reaction with formaldoxime (B1209246) to produce 2-bromo-4-chloro-6-fluorobenzaldehyde. The final step is a cyclization reaction with hydrazine hydrate to form the 4-bromo-6-chloro-1H-indazole core.

Ortho-Directed Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netgoogle.com This technique relies on a Directed Metalation Group (DMG), which is a Lewis basic functional group that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. researchgate.netresearchgate.netorgsyn.org The resulting aryllithium species can then react with various electrophiles to introduce a substituent with high regioselectivity. researchgate.net

In the context of indazoles, this strategy can be used to introduce halogen atoms at specific positions. For the functionalization of the C7 position, a suitable protecting group on the indazole nitrogen can act as a DMG. bldpharm.com Similarly, the C3 position of an N-protected indazole can be functionalized via directed lithiation. A 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N-2 position has been shown to efficiently direct the regioselective lithiation of the C-3 position. The resulting 3-lithio-indazole can then be quenched with an electrophile, such as a halogenating agent, to install a substituent at C3. nih.gov This method provides a reliable route to C3-functionalized indazoles, which are precursors for further transformations. nih.gov

Methodologies for Installing the Hydroxymethyl Group at the C-3 Position of Indazoles

The final key structural feature of the target molecule is the hydroxymethyl group at the C-3 position. This functional group can be introduced through several methods, most commonly involving the reaction of a C-3 nucleophile with formaldehyde (B43269) or the reduction of a C-3 carbonyl group.

Reactions of N-Unsubstituted Indazoles with Formaldehyde and Related Carbonyls

While N-unsubstituted indazoles react with formaldehyde, the reaction typically occurs at the nitrogen atom due to the acidity of the N-H proton, leading to N-hydroxymethylated products like (1H-indazol-1-yl)methanol. To achieve C-3 hydroxymethylation, a different strategy is required, which generally involves creating a nucleophilic center at the C-3 position.

Due to the low nucleophilicity of the C-3 position in a neutral indazole, direct C-H functionalization is challenging. nih.gov A common and effective approach involves a protection-metalation-electrophile quench sequence. First, the indazole nitrogen is protected, for example, with a SEM group. nih.gov This protection prevents the acidic N-H from interfering with subsequent steps. The N-protected indazole is then treated with a strong base, such as n-butyllithium, to selectively deprotonate the C-3 position, forming a 3-lithio-indazole intermediate. This potent nucleophile can then react with an electrophile. Quenching this intermediate with formaldehyde (or a suitable surrogate) introduces the desired hydroxymethyl group at the C-3 position. nih.gov A final deprotection step removes the protecting group from the nitrogen to yield the (indazol-3-yl)methanol product.

An alternative, indirect route involves the synthesis of an indazole with a carbonyl group at the C-3 position, which is then reduced.

From Indazole-3-carboxaldehyde : Indazole-3-carboxaldehydes can be synthesized directly from the corresponding indoles via nitrosation. nih.gov For example, 6-bromo-indole can be converted to 6-bromo-1H-indazole-3-carboxaldehyde. nih.gov This aldehyde can then be reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride.

From Indazole-3-carboxylic acid : Indazole-3-carboxylic acids are accessible through various routes, including the cyclization of aryl hydrazones derived from benzaldehydes or the hydrolysis of isatin. google.com These carboxylic acids or their ester derivatives can be reduced to the primary alcohol at the C-3 position using powerful reducing agents like lithium aluminum hydride.

The table below outlines the key intermediates and general transformations for C-3 hydroxymethylation.

| C-3 Precursor | Transformation | Key Reagents | Product | Ref. |

| N-Protected Indazole | C-3 Lithiation & Formaldehyde Quench | 1. n-BuLi2. H₂CO | (N-Protected-indazol-3-yl)methanol | nih.gov |

| Indazole-3-carboxaldehyde | Reduction | NaBH₄ | (Indazol-3-yl)methanol | nih.gov |

| Indazole-3-carboxylic acid/ester | Reduction | LiAlH₄ | (Indazol-3-yl)methanol | google.com |

Reduction of C-3 Carboxylic Acid Derivatives (e.g., Esters, Amides) to Alcohols

A primary and fundamental route to obtaining this compound is through the reduction of a corresponding carboxylic acid derivative, such as an ester or an amide, at the C-3 position of the indazole ring. This transformation is a standard procedure in organic synthesis.

The synthesis typically begins with the formation of the indazole core, followed by the introduction and subsequent reduction of a carbonyl group at the third position. For instance, a precursor like 4-bromo-6-chloro-1H-indazole-3-carbonitrile can be synthesized. bldpharm.com This nitrile can then be hydrolyzed to the corresponding carboxylic acid or converted into an ester.

The crucial step is the reduction of this C-3 carbonyl functionality. Powerful reducing agents are required for the conversion of esters or carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. The reaction involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester or carboxylic acid. A subsequent workup with water protonates the resulting alkoxide to yield the final alcohol product.

Alternatively, diisobutylaluminum hydride (DIBAL-H) can be employed. While DIBAL-H is often used for the partial reduction of esters to aldehydes at low temperatures, using multiple equivalents or higher temperatures can achieve full reduction to the alcohol. nih.gov The general mechanism involves the coordination of the aluminum center to the carbonyl oxygen, followed by hydride transfer.

Advanced Synthetic Approaches for this compound

To address the demands of modern chemical synthesis for efficiency, safety, and scalability, advanced techniques are being applied to the production of complex heterocyclic molecules like this compound.

Continuous Flow Chemistry Techniques for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netrsc.org This technology is particularly well-suited for the synthesis of heterocyclic compounds like indazoles.

The synthesis of the core structure, 4-bromo-6-chloro-1H-indazole, has been reported using continuous flow methods, demonstrating the feasibility of applying this technology to this class of compounds. A flow process typically involves pumping reagent solutions through a heated and pressurized reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and purity while minimizing the formation of byproducts.

For the synthesis of this compound, a multi-step continuous flow system could be envisioned. This would involve the initial formation of the functionalized indazole ring in one reactor module, potentially followed by in-line purification and subsequent reaction in a second module where the reduction of a C-3 carbonyl group would occur. The use of packed-bed reactors containing immobilized reagents or catalysts can further enhance the efficiency and sustainability of the process. While a specific, complete flow synthesis for this compound is not detailed in the search results, the principles of flow chemistry are broadly applicable and offer a promising avenue for its scalable and safe production. researchgate.net

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has become a cornerstone of modern synthetic chemistry due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. rasayanjournal.co.innih.gov The application of microwave irradiation to the synthesis of indazole derivatives has been shown to be highly effective. rasayanjournal.co.in

Microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often difficult to achieve with conventional heating methods. This can lead to the acceleration of chemical reactions, sometimes by several orders of magnitude.

In the context of synthesizing this compound, microwave assistance could be applied to several steps. For example, the cyclization reaction to form the indazole ring or the subsequent reduction of the C-3 carbonyl group could be significantly expedited. The synthesis of various heterocyclic compounds, such as oxadiazoles, has been successfully achieved using microwave-assisted one-pot, multi-component reactions, highlighting the broad utility of this technique. nih.govlatticescipub.com A study on the microwave-assisted synthesis of 1,3,4-oxadiazole (B1194373) derivatives demonstrated high yields in short reaction times without the need for extensive purification. nih.gov Although a specific protocol for the microwave-assisted synthesis of this compound is not available, the existing literature strongly supports the potential of this technology to improve the efficiency of its synthesis. rasayanjournal.co.in

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly desirable strategies in organic chemistry as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing the number of steps, solvent waste, and purification efforts. nih.gov

MCRs involve the combination of three or more reactants in a single vessel to form a product that contains portions of all the starting materials. While no specific MCR has been identified for the direct synthesis of this compound, the development of novel MCRs for the synthesis of highly substituted heterocycles is an active area of research. researchgate.net For example, three-component reactions have been developed for the synthesis of various nitrogen-containing heterocycles. researchgate.net

A one-pot synthesis, while not strictly an MCR, involves the sequential addition of reagents to a single reaction vessel to perform multiple transformations without the isolation of intermediates. A potential one-pot synthesis of this compound could involve the formation of the indazole ring from appropriate precursors, followed by in-situ functionalization at the C-3 position and subsequent reduction. The synthesis of other complex molecules, such as thiazolyl-pyridazinediones, has been achieved through microwave-assisted one-pot, three-component reactions, showcasing the power of combining these advanced synthetic strategies. nih.gov

Reactivity and Mechanistic Investigations of 4 Bromo 6 Chloro 1h Indazol 3 Yl Methanol and Functionalized Indazoles

Reactivity at the Indazole Nitrogen Atoms (N-1 and N-2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole nucleus introduces the possibility of regioisomeric products upon N-functionalization. This reactivity is fundamentally influenced by the phenomenon of prototropic tautomerism.

Indazoles exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. nih.gov The position of the annular proton can interchange between the N-1 and N-2 positions, a process known as prototropic tautomerism. nih.govacs.org Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govnih.govnih.gov This equilibrium is a critical factor in determining the outcome of N-substitution reactions, as the relative abundance and nucleophilicity of each tautomer can dictate the regioselectivity of the reaction. The tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the indazole ring. nih.gov

The N-functionalization of indazoles, particularly N-alkylation and N-acylation, often yields a mixture of N-1 and N-2 substituted products. nih.govresearchgate.net The regioselectivity of these reactions is a subject of extensive research, as the biological activity of indazole-based drugs can be highly dependent on the position of the N-substituent. nih.govresearchgate.net

N-Alkylation: The direct alkylation of 1H-indazoles typically leads to a mixture of N-1 and N-2 alkylated regioisomers. nih.gov The ratio of these isomers is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent and the indazole substituents. nih.govresearchgate.net For instance, in the alkylation of substituted indazoles, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 selectivity with electron-deficient indazoles. nih.gov Conversely, N-alkylation under Mitsunobu conditions often shows a preference for the formation of the N-2 regioisomer. nih.gov

N-Acylation: In contrast to alkylation, N-acylation of indazoles can exhibit a higher degree of regioselectivity. It has been suggested that N-acylation often provides the N-1 substituted regioisomer. nih.gov This is sometimes explained by the initial formation of the N-2 acylindazole, which then isomerizes to the thermodynamically more stable N-1 regioisomer. nih.gov An electrochemical method for selective N-1 acylation of indazoles has also been developed, involving the reduction of indazoles to indazole anions followed by reaction with acid anhydrides. organic-chemistry.org

| Reaction Type | Typical Conditions | Predominant Isomer | Key Factors |

| N-Alkylation | NaH, THF | N-1 (with electron-deficient indazoles) | Base, solvent, substituents |

| N-Alkylation | Mitsunobu (DEAD, PPh3) | N-2 | Reaction mechanism |

| N-Acylation | Various | N-1 (often via isomerization) | Thermodynamic stability |

| Electrochemical Acylation | Reduction, then acid anhydride (B1165640) | N-1 | Reaction pathway |

Transformations Involving the Halogen Substituents

The bromo and chloro substituents on the benzene (B151609) ring of (4-Bromo-6-chloro-1H-indazol-3-yl)methanol are key handles for further molecular elaboration through cross-coupling reactions and other aromatic functionalization strategies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are powerful tools for forming carbon-carbon bonds. nih.govyoutube.comnih.gov In dihalogenated indazoles, the differential reactivity of the halogen atoms can, in principle, allow for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.

In the context of substituted indazoles, Suzuki-Miyaura cross-coupling reactions have been successfully employed to introduce aryl and heteroaryl groups. nih.govnih.gov For example, the Suzuki-Miyaura coupling of 4-substituted-7-bromo-NH-free indazoles with various aryl boronic acids has been shown to afford the corresponding C7-arylated products in moderate to excellent yields. nih.gov These reactions are often compatible with a wide range of functional groups on both coupling partners. nih.govnih.gov Microwave-assisted Suzuki-Miyaura couplings have also been utilized, sometimes leading to concomitant deprotection of an N-Boc group. nih.gov

| Coupling Reaction | Catalyst/Reagents | Substrates | Product |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 4-substituted-7-bromo-NH-indazoles and aryl boronic acids | C7-arylated NH-indazoles |

| Suzuki-Miyaura (Microwave) | Pd(PPh₃)₄, aq. base | 3-iodo-N-Boc-indazoles and boronic acids | 3-aryl-NH-indazoles (after deprotection) |

The halogen atoms can also direct further functionalization of the aromatic ring. While direct C-H functionalization is a growing field, the presence of halogens can be exploited for regioselective transformations. For instance, iridium-catalyzed borylation has been shown to selectively functionalize the 7-position of 2-substituted indoles, directed by the nitrogen atom. nih.gov While this specific example is on an indole (B1671886) system, similar directing group strategies could potentially be applied to halogenated indazoles to achieve regioselective C-H functionalization, complementing the cross-coupling approaches.

Chemical Modifications of the C-3 Hydroxymethyl Group

The hydroxymethyl group at the C-3 position offers another site for chemical modification. This group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups. For instance, regioselective protection of the indazole at N-2 with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can facilitate C-3 lithiation. nih.gov This lithiated intermediate can then react with a variety of electrophiles, allowing for the introduction of diverse substituents at the C-3 position. nih.gov The SEM protecting group can be subsequently removed under mild conditions. nih.gov This strategy provides a versatile route to a wide array of novel indazole derivatives.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde, or further to the carboxylic acid, 4-Bromo-6-chloro-1H-indazole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation to the aldehyde. These reactions are generally carried out in aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl3) at or below room temperature to prevent over-oxidation.

For the synthesis of the carboxylic acid, stronger oxidizing agents are required. Common reagents include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4). These oxidations are often performed in aqueous or mixed aqueous-organic solvent systems and may require elevated temperatures to proceed to completion. The existence of 4-Bromo-3-chloro-6-(1H)-indazole carboxylic acid with CAS number 885523-46-6 confirms the feasibility of this transformation. echemi.com

Table 1: Oxidation Reactions of this compound

| Product | Reagents and Conditions |

| 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde | MnO2, Dichloromethane |

| 4-Bromo-6-chloro-1H-indazole-3-carboxylic acid | KMnO4, Acetone/Water |

Derivatization to Ethers or Esters

The hydroxyl group of this compound is amenable to derivatization to form ethers and esters, which are common modifications in drug discovery to alter physicochemical properties.

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonation of the alcohol with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being preferred.

Esterification: Esterification can be achieved through several methods. The Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. Alternatively, for more sensitive substrates, coupling with a carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or reaction with an acyl halide or anhydride in the presence of a base (e.g., triethylamine, pyridine) provides a milder route to the desired ester.

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

The hydroxymethyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol to a tosylate. This tosylate can then be displaced by a variety of nucleophiles, including azides, cyanides, and amines, to introduce new functional groups at the 3-position.

Alternatively, the alcohol can be directly converted to the corresponding halide. For instance, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would yield the 3-(chloromethyl) or 3-(bromomethyl) derivative, respectively. These halogenated intermediates are highly reactive towards nucleophilic attack, providing a versatile entry point for further diversification of the indazole scaffold.

Elucidation of Reaction Mechanisms in Indazole Synthesis and Functionalization

The synthesis and functionalization of indazoles are governed by several key reaction mechanisms that have been the subject of extensive investigation.

Indazole Synthesis:

Cadogan Reaction: This is a classical method for indazole synthesis involving the reductive cyclization of o-nitrobenzylamines or related compounds. nih.gov The reaction is typically carried out at high temperatures with a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) or triethyl phosphite (B83602). The mechanism is believed to proceed through the deoxygenation of the nitro group to a nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent imine or a related nitrogen-containing group to form the indazole ring. chemrxiv.org Recent studies have also explored milder, one-pot condensation-Cadogan reductive cyclization methods. chemicalbook.com

Davis-Beirut Reaction: This reaction provides a route to 2H-indazoles from the reaction of o-nitrobenzylamines with a base. researchgate.net The proposed mechanism involves the formation of a nitroso-imine intermediate, which then undergoes an intramolecular N-N bond-forming heterocyclization. echemi.comresearchgate.net This reaction is notable for its operational simplicity and the use of relatively inexpensive starting materials.

Indazole Functionalization:

The functionalization of the indazole ring often proceeds via electrophilic or nucleophilic substitution, as well as transition-metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is influenced by the electronic nature of the substituents already present on the ring. For this compound, the electron-withdrawing nature of the bromo and chloro substituents at positions 4 and 6, respectively, will influence the reactivity of the aromatic ring towards further substitution.

Mechanistic studies on the C-H functionalization of indazoles have revealed the involvement of various pathways, including transition-metal-catalyzed processes and radical reactions. nih.gov For instance, rhodium-catalyzed C-H activation has been employed for the direct arylation of indazoles, often proceeding through a concerted metalation-deprotonation mechanism. Understanding these mechanisms is crucial for the rational design of synthetic routes to novel and complex indazole derivatives.

Computational Chemistry and Theoretical Studies of 4 Bromo 6 Chloro 1h Indazol 3 Yl Methanol and Indazole Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. These methods can predict electronic structure, geometry, and spectroscopic characteristics, offering insights that are complementary to experimental data.

Density Functional Theory (DFT) for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to predict the electronic and geometric properties of drug-like molecules, including indazole derivatives. acs.org DFT calculations are instrumental in understanding molecular stability, reactivity, and conformational preferences. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.com

Table 1: Representative Frontier Orbital Energies for Substituted Indazoles (DFT/B3LYP)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-Butyl-1H-indazol-3-carboxamide (8a) | -6.21 | -0.99 | 5.22 | nih.gov |

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide (8c) | -6.31 | -1.41 | 4.90 | nih.gov |

This table presents data for representative 3-carboxamide indazole derivatives from a published study to illustrate typical calculated values. The specific values for (4-Bromo-6-chloro-1H-indazol-3-yl)methanol would differ based on its unique substitution pattern.

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure (its minimum energy conformation) must be determined. Geometrical optimization is a computational process that systematically alters the bond lengths, bond angles, and dihedral angles of a molecule to find this lowest energy arrangement. youtube.com For indazole derivatives, key geometrical parameters include the planarity of the bicyclic ring system and the orientation of its substituents.

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to the rotation around single bonds. youtube.com For this compound, the primary flexible bond is the C3-CH₂OH bond. Computational methods can perform a potential energy scan by systematically rotating this bond to identify the most stable (lowest energy) conformation of the methanol (B129727) group relative to the indazole ring. Finding the global energy minimum is essential, as this conformation is the most likely to be observed experimentally and is the correct one to use for subsequent calculations like molecular docking. youtube.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be invaluable for structure confirmation and interpretation of experimental results.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has become a standard for predicting chemical shifts. nih.govnih.govresearchgate.net Studies on indazoles and related heterocycles have shown that GIAO calculations can reproduce experimental ¹H and ¹³C chemical shifts with a high degree of accuracy. researchgate.net This predictive power is crucial for assigning the correct structure to regioisomers or tautomers, which can be challenging to distinguish by experimental means alone. rsc.org For this compound, GIAO calculations could definitively assign the proton and carbon signals, confirming the substitution pattern and the structure of the molecule.

Similarly, theoretical vibrational frequencies, corresponding to peaks in an infrared (IR) spectrum, can be calculated. openmopac.net These calculations involve computing the Hessian matrix (the second derivatives of energy with respect to atomic positions) at the optimized geometry. wisc.edu While the raw calculated frequencies often show a systematic deviation from experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement. acs.orgnih.gov This allows for the confident assignment of complex vibrational modes in the experimental spectrum.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study how a molecule interacts with its biological environment, such as a protein target.

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). frontiersin.org This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its target on an atomic level. biotech-asia.orgnih.gov

The indazole scaffold is a common feature in many kinase inhibitors. nih.gov Docking studies have been extensively used to understand how these inhibitors bind to the ATP-binding site of various kinases. nih.govbiotech-asia.org For example, docking analyses of arylsulphonyl indazole derivatives with the VEGFR2 kinase have revealed key hydrogen bonding and hydrophobic interactions responsible for their inhibitory activity. nih.gov Another study docked a series of 3-carboxamide indazoles into the active site of a renal cancer-related protein (PDB ID: 6FEW), identifying derivatives with the highest predicted binding energies. nih.govrsc.org

For this compound, docking studies would be used to predict its binding mode and affinity for various protein targets, such as different kinases. The simulation would place the molecule into the protein's active site and calculate a "docking score," an estimate of the binding affinity. The results would highlight key interactions, such as hydrogen bonds between the indazole nitrogens or the methanol hydroxyl group and amino acid residues in the protein, as well as hydrophobic interactions involving the halogenated benzene (B151609) ring. This information is critical for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.govnih.gov

Table 2: Example Molecular Docking Results for Indazole Scaffolds Against Protein Kinases

| Compound Series | Protein Target (PDB ID) | Top Docking Score (kcal/mol) | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| Designed Indazole Scaffolds | VEGFR-2 (4AGD) | -6.99 | Hydrogen bonds with key residues in the ATP binding site. | biotech-asia.org |

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | -8.9 | Hydrogen bonds and hydrophobic interactions. | nih.gov |

This table showcases representative docking results for different indazole series against various protein targets, illustrating the application and type of data generated from such studies.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. While the core indazole ring is largely rigid, the C3-linked methanol group (-CH₂OH) possesses rotational freedom around the C3-C bond. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them.

The process involves defining a force field—a set of parameters that describes the potential energy of the system's atoms and bonds. The molecule is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The simulation algorithm then solves Newton's equations of motion for each atom over a series of very short time steps (on the order of femtoseconds), generating a trajectory of atomic positions and velocities over time.

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The viability of a chemical compound in a biological context is heavily dependent on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. In silico methods provide rapid, cost-effective predictions of these properties based on the molecule's structure before extensive experimental testing is undertaken. For this compound, various computational models can predict its likely pharmacokinetic and toxicity profile.

These predictions are derived from quantitative structure-activity relationship (QSAR) models, which correlate structural or physicochemical features with specific biological properties. The presence of two halogen atoms (bromine and chlorine) is expected to increase lipophilicity, which can enhance absorption and membrane permeability but may also lead to greater metabolic liability and potential toxicity. The hydroxyl and N-H groups provide hydrogen bonding capabilities, influencing solubility and interactions with transporters and metabolic enzymes.

A summary of predicted ADMET properties for this compound, based on general models for similar chemical structures, is presented below.

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good passive diffusion across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Likely to Cross | Increased lipophilicity may allow penetration into the CNS. |

| P-glycoprotein (P-gp) Substrate | Predicted No | May not be subject to efflux by this major transporter. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Predicted Inhibitor | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibitor | Predicted Inhibitor | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Non-inhibitor | Low probability of interfering with renal clearance of other drugs. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Halogenated aromatics can sometimes interact with cardiac potassium channels. |

| Hepatotoxicity | Predicted Yes | Many aromatic and halogenated compounds carry a risk of liver toxicity. |

| Ames Mutagenicity | Predicted Non-mutagenic | The core scaffold is not typically associated with mutagenicity. |

This table presents predicted data based on computational models and should be confirmed by experimental validation.

Academic and Synthetic Applications of 4 Bromo 6 Chloro 1h Indazol 3 Yl Methanol and Indazole Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in the synthesis of natural products and pharmaceutical agents. nih.gov Among these, the indazole scaffold is considered a "privileged scaffold" because its derivatives have shown a remarkable propensity for binding to various biological targets, making them a cornerstone in drug discovery. nih.govresearchgate.net The structure of (4-Bromo-6-chloro-1H-indazol-3-yl)methanol is particularly noteworthy for its potential as a versatile synthetic intermediate.

The presence of bromine and chlorine atoms at the 4 and 6 positions, respectively, provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents onto the benzene (B151609) portion of the indazole core, enabling the construction of complex molecular architectures. researchgate.net The methanol (B129727) group at the C3 position can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding its synthetic utility. chemicalbook.com For instance, the synthesis of 3-aminoindazoles, key components in many bioactive compounds, can be achieved from precursors like 2-halobenzonitriles. organic-chemistry.org Similarly, the development of 1H-indazoles from precursors like 2-aminophenones demonstrates the adaptability of the core structure. organic-chemistry.orgacs.org

The planar nature of the indazole ring system allows for extensive functionalization and side-chain modifications, making it an essential starting material for a multitude of drug-like molecules. nih.govaustinpublishinggroup.com This versatility has established indazole derivatives as crucial building blocks in the creation of larger, more complex organic compounds.

Scaffold for Chemical Libraries and Structure-Activity Relationship (SAR) Studies

The indazole nucleus is an ideal scaffold for the construction of chemical libraries—large collections of related compounds used for high-throughput screening in drug discovery. researchgate.netresearchgate.net Its rigid structure provides a consistent core, while multiple positions on the ring (N1, C3, C4, C5, C6, C7) can be systematically modified to explore the chemical space around a biological target. acs.org This systematic modification is the basis of structure-activity relationship (SAR) studies, which aim to understand how specific chemical features of a molecule influence its biological activity. nih.gov

Numerous SAR studies have been conducted on indazole derivatives to optimize their potency and selectivity for various targets, including protein kinases, G-protein coupled receptors, and ion channels. acs.orgnih.govnih.gov For example, in the development of glucagon (B607659) receptor (GCGR) antagonists, a series of indazole derivatives were synthesized to explore the SAR, leading to the discovery of potent compounds with potential for treating type II diabetes. nih.gov

Key findings from various indazole SAR studies include:

N1-Substitution : Modifications at the N1 position with groups like meta-substituted benzyls can significantly impact potency and pharmacokinetic properties. acs.org

C3-Substitution : The nature of the substituent at the C3 position is often critical for activity. In one study on calcium-release activated calcium (CRAC) channel blockers, an indazole-3-carboxamide was found to be highly active, while its reverse amide isomer was completely inactive, highlighting the importance of specific regiochemistry. nih.gov

C4, C5, C6, and C7-Substitution : Substituents on the benzene ring play a crucial role in fine-tuning activity. For instance, in developing inhibitors for indoleamine-2,3-dioxygenase 1 (IDO1), it was found that groups at both the 4- and 6-positions were critical for potent inhibition. nih.gov Similarly, for CC-chemokine receptor 4 (CCR4) antagonists, methoxy (B1213986) groups at C4 and small groups at C6 were preferred. acs.org

The ability to readily generate diverse libraries based on the indazole scaffold makes it an invaluable tool for medicinal chemists in the iterative process of lead discovery and optimization. researchgate.net

Development of Novel Synthetic Methodologies and Reagents

The importance of the indazole motif has driven significant research into developing new and efficient synthetic methods for its construction and functionalization. benthamdirect.combohrium.com Classical synthesis routes often required harsh conditions, but modern organic chemistry has introduced a variety of milder and more versatile protocols. acs.org

Recent advancements in synthetic methodologies for indazoles include:

Metal-Catalyzed Cross-Coupling : Palladium- and copper-catalyzed reactions are widely used to form the indazole ring system. For example, Pd-catalyzed intramolecular amination of aryl halides and Cu-catalyzed reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives are common strategies. austinpublishinggroup.comorganic-chemistry.org

C-H Activation/Functionalization : Direct functionalization of C-H bonds offers a more atom-economical approach. Methods using iodine or metal-free oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) have been developed to synthesize 1H-indazoles from hydrazones via direct aryl C-H amination. nih.gov

[3+2] Cycloadditions : The construction of the five-membered pyrazole (B372694) ring can be achieved through cycloaddition reactions. The reaction of arynes with diazo compounds or their precursors is an efficient method for accessing a wide range of substituted indazoles. organic-chemistry.org

One-Pot and Multicomponent Reactions : To improve efficiency and reduce waste, one-pot procedures have been developed. A copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provides a direct route to 2H-indazoles. organic-chemistry.org

Flow Chemistry : For improved safety and scalability, flow reactors have been utilized to synthesize indazoles, allowing for the rapid production of multigram quantities on demand.

These evolving synthetic strategies not only provide access to a broader range of indazole derivatives but also facilitate the rapid assembly of molecules for biological screening. researchgate.net

Applications in Chemical Biology as Molecular Probes

In chemical biology, small molecules are used as probes to interrogate and manipulate biological systems. Indazole derivatives have emerged as powerful molecular probes, largely due to their ability to act as potent and selective inhibitors of protein kinases. nih.govrsc.org Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. nih.gov

The indazole scaffold serves as an effective "hinge-binding" fragment, interacting with the ATP-binding site of many kinases. nih.govresearchgate.net This has led to the development of numerous indazole-based kinase inhibitors, some of which are approved drugs or are in clinical trials. pnrjournal.comnih.gov

Table 1: Examples of Indazole Derivatives as Kinase Inhibitors

| Compound/Derivative Class | Target Kinase(s) | Application/Significance | Reference(s) |

|---|---|---|---|

| Axitinib | VEGFR | Approved drug for renal cell carcinoma. | nih.gov |

| Pazopanib | Multi-kinase (incl. VEGFR) | Approved drug for renal cell carcinoma and soft tissue sarcoma. | nih.gov |

| Entrectinib | TRK, ROS1, ALK | Approved drug for specific tumor types with NTRK, ROS1, or ALK fusions. | pnrjournal.com |

| 1H-indazole derivatives | Epidermal Growth Factor Receptor (EGFR) | Potent inhibition of EGFR mutants in non-small cell lung cancer cell lines. | nih.gov |

| Indazole-based compounds | Monopolar spindle 1 (Mps1) | Rational design led to potent and selective Mps1 inhibitors for cancer therapy. | acs.org |

| 3-(pyrrolopyridin-2-yl)indazoles | Unspecified | Potent anti-proliferative effects against the HL60 human cancer cell line. | nih.gov |

| 1H-indazole-4-carboxamides | Fibroblast Growth Factor Receptor 1 (FGFR1) | Structure-activity relationship studies led to potent FGFR1 inhibitors. | nih.gov |

| Indazole Amides | Extracellular signal-regulated kinase 1/2 (ERK1/2) | Potent enzymatic and cellular activity against ERK1/2. | nih.gov |

Contributions to Green Chemistry Methodologies in Heterocycle Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of heterocyclic compounds, a cornerstone of the pharmaceutical industry, is an area where green methodologies can have a significant impact. nih.govnumberanalytics.com Several eco-friendly approaches have been developed for the synthesis of indazoles.

These green methods often focus on alternative energy sources, safer solvents, and the use of recyclable or naturally derived catalysts. rasayanjournal.co.innumberanalytics.com

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. rasayanjournal.co.in

Ultrasound Irradiation : Sonication provides another alternative energy source that can promote reactions efficiently. One method uses ultrasound in combination with a natural catalyst for 1H-indazole synthesis. researchgate.net

Green Solvents : Traditional volatile organic solvents are often replaced with more environmentally benign alternatives. Polyethylene (B3416737) glycol (PEG) has been used as a green, recyclable solvent for the copper-catalyzed synthesis of 2H-indazoles. organic-chemistry.org Water is another attractive green solvent for synthesizing heterocycles. numberanalytics.com

Natural and Recyclable Catalysts : The use of milder, non-toxic catalysts is a key aspect of green chemistry. Ammonium chloride has been used as a mild acid catalyst, and even lemon peel powder has been reported as an efficient, natural catalyst for indazole synthesis under ultrasound conditions. researchgate.netsamipubco.com

Table 2: Green Chemistry Approaches for Indazole Synthesis

| Green Method | Key Features | Example Application | Reference(s) |

|---|---|---|---|

| Microwave Irradiation | Solvent-free, rapid heating, high yields. | Synthesis of various heterocycles including triazoles and indazoles. | rasayanjournal.co.in |

| Ultrasound with Natural Catalyst | Use of lemon peel powder as a green, efficient catalyst. | Synthesis of bioactive 1H-indazoles. | researchgate.net |

| Copper Catalysis in PEG | Use of polyethylene glycol (PEG) as a reusable solvent. | One-pot, three-component synthesis of 2H-indazoles. | organic-chemistry.org |

| Grinding with Mild Acid | Solvent-free grinding protocol with NH4Cl. | Synthesis of 1H-indazoles from ortho-hydroxybenzaldehydes. | samipubco.com |

These sustainable approaches not only make the synthesis of indazoles more environmentally friendly but also often offer advantages in terms of cost-effectiveness and operational simplicity. nih.govacs.org

Q & A

Q. How to design SAR studies for indazole-methanol derivatives to enhance potency?

- Framework :

Core Modifications : Replace Br/Cl with -CF₃ or -CN to alter electron density.

Side-Chain Optimization : Substitute methanol with aminomethyl for improved solubility.

- Data-Driven Design : Use Free-Wilson analysis to quantify substituent contributions to IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.